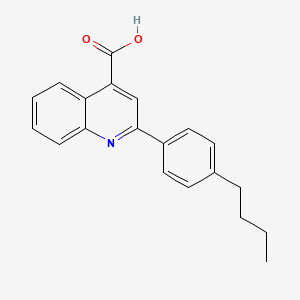

2-(4-Butylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-butylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYGMJUUVXDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Principles and Conditions

The Doebner reaction represents one of the most versatile and direct approaches for synthesizing 2-(4-Butylphenyl)quinoline-4-carboxylic acid. This three-component reaction involves the condensation of aniline, 4-butylbenzaldehyde, and pyruvic acid, followed by cyclization to form the desired quinoline scaffold.

The reaction typically proceeds under acidic conditions, with trifluoroacetic acid (TFA) serving as an effective catalyst. According to research findings, the optimal conditions involve refluxing the reactants in ethanol for 12 hours.

A typical procedure involves:

- Combining aniline (1.0 equiv), 4-butylbenzaldehyde (1.0 equiv), and pyruvic acid (1.2 equiv) in ethanol

- Adding trifluoroacetic acid (0.2 equiv) as catalyst

- Refluxing the mixture for 12 hours

- Cooling to room temperature and collecting the precipitated product

- Purification by recrystallization from appropriate solvents

Mechanistic Considerations

The Doebner reaction proceeds through a hydrogen-transfer mechanism, which has been elucidated through deuterium labeling studies. The reaction begins with the formation of an imine intermediate between aniline and 4-butylbenzaldehyde. This imine subsequently reacts with pyruvic acid to form an α,β-unsaturated intermediate, which undergoes cyclization to produce a dihydroquinoline. The final oxidation step to the quinoline occurs through a hydrogen transfer mechanism, where another molecule of imine serves as the hydrogen acceptor.

This mechanistic understanding explains why the Doebner reaction has been effectively applied to anilines possessing electron-withdrawing groups, making it particularly suitable for synthesizing functionalized quinoline-4-carboxylic acids.

Modified Doebner Approaches

Recent advances have led to modified versions of the Doebner reaction that offer improved efficiency and environmental sustainability. One significant modification employs Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride as a heterogeneous catalyst under solvent-free conditions at 80°C. This catalyst can be magnetically recovered and reused up to five times without significant loss of activity, as shown in Table 1.

Table 1: Catalyst Recyclability Study for Modified Doebner Reaction

| Cycle Number | Reaction Time (min) | Yield (%) | Catalyst Recovery (%) |

|---|---|---|---|

| 1 | 30 | 93 | 98 |

| 2 | 30 | 92 | 97 |

| 3 | 35 | 90 | 96 |

| 4 | 35 | 88 | 95 |

| 5 | 40 | 86 | 93 |

Pfitzinger Reaction Methodology

Synthetic Approach and Conditions

The Pfitzinger reaction offers an alternative route for synthesizing this compound. This two-component reaction involves isatin and 1-(4-butylphenyl)ethan-1-one as starting materials.

Under basic conditions, isatin undergoes ring-opening to form an intermediate that reacts with the ketone to produce the desired quinoline-4-carboxylic acid derivative. The reaction typically requires strong basic conditions and moderate heating.

A standard procedure involves:

- Dissolving isatin (1.0 equiv) in 33% potassium hydroxide solution

- Adding 1-(4-butylphenyl)ethan-1-one (1.1 equiv) in ethanol

- Heating the mixture at 85°C for 5 hours

- Cooling and acidifying the mixture to pH 2 with hydrochloric acid

- Collecting the precipitated product by filtration

- Purification by recrystallization

Mechanism and Scope

The Pfitzinger reaction mechanism involves initial alkaline hydrolysis of the isatin to form 2-(2-aminophenyl)-2-oxoacetic acid. This intermediate subsequently reacts with the enolate of 1-(4-butylphenyl)ethan-1-one to form an imine, which undergoes further transformations to yield the quinoline nucleus.

Recent studies have demonstrated that microwave irradiation can significantly accelerate the Pfitzinger reaction, reducing reaction times from hours to minutes while maintaining high yields. Additionally, the reaction tolerates a wide range of functional groups, making it suitable for preparing diverse quinoline-4-carboxylic acid derivatives.

Isatin-Based Multi-Step Approach

Reaction Sequence

A multi-step synthesis starting from isatin represents another viable route to this compound. This approach, detailed in patent literature, involves several sequential transformations:

- Reaction of isatin with acetone under basic conditions to form 2-methylquinoline-4-carboxylic acid

- Condensation with 4-butylbenzaldehyde at 95-105°C for 1-6 hours to produce a vinyl intermediate

- Dehydration of the intermediate using acetic anhydride at 115-125°C

- Oxidation of the resulting compound using potassium permanganate under basic conditions

- Selective decarboxylation to yield the target compound

Optimized Conditions and Yields

The isatin-based multi-step approach offers high overall yields when conditions are optimized for each step. The reported yields for individual steps in the synthesis are presented in Table 2.

Table 2: Yields for Individual Steps in the Isatin Multi-Step Approach

| Step | Transformation | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Isatin to 2-methylquinoline-4-carboxylic acid | NaOH, acetone, reflux | 99 |

| 2 | Condensation with 4-butylbenzaldehyde | 100°C, 3h | 85 |

| 3 | Dehydration | Acetic anhydride, 120°C | 93 |

| 4 | Oxidation | KMnO₄, NaOH, 35-45°C | 94 |

| 5 | Decarboxylation | m-xylene, reflux | 90 |

The overall yield for this multi-step approach is approximately 66%, which compares favorably with other synthetic methods considering the complexity of the transformations involved.

Nanocatalyzed Green Protocols

Nanocatalyst Applications

Recent advances in nanocatalysis have opened new avenues for quinoline synthesis using environmentally benign conditions. Various nanocatalysts have been developed for promoting the synthesis of quinoline derivatives, including those applicable to this compound preparation.

MgO-La₂O₃ nanopowder has demonstrated exceptional catalytic activity in quinoline synthesis, functioning as a dual Lewis acid-base catalyst with spherical nanoparticles ranging from 95-150 nm in diameter. This catalyst enables reactions to proceed in aqueous media at room temperature, significantly reducing environmental impact.

Green Reaction Conditions

The nanocatalyzed synthesis typically involves:

- Combining aniline, 4-butylbenzaldehyde, and pyruvic acid in water

- Adding the nanocatalyst (20 mol%)

- Stirring at room temperature for 2 hours

- Simple filtration to recover both product and catalyst

- Recrystallization to obtain the pure compound

This approach eliminates the need for harsh solvents and high temperatures, making it an environmentally responsible alternative to conventional methods.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality Comparison

To facilitate selection of the most appropriate synthetic method, a comprehensive comparison of the various approaches is presented in Table 3.

Table 3: Comparison of Synthetic Methods for this compound

| Parameter | Doebner Reaction | Modified Doebner (Heterogeneous Catalyst) | Pfitzinger Reaction | Microwave Pfitzinger | Isatin Multi-Step | Nanocatalyzed Method |

|---|---|---|---|---|---|---|

| Yield (%) | 70-85 | 85-93 | 75-85 | 80-90 | 60-70 (overall) | 75-88 |

| Reaction Time | 12 hours | 30-40 minutes | 5 hours | 15-30 minutes | >24 hours (total) | 2 hours |

| Temperature | Reflux | 80°C | 85°C | 100-120°C (μW) | Variable | Room temperature |

| Catalyst | TFA | Fe₃O₄@SiO₂@(CH₂)₃–Urea–TSC | KOH | KOH/p-TsOH | Multiple | MgO-La₂O₃ nanopowder |

| Green Chemistry Metrics | Moderate | High | Moderate | Moderate-High | Low | Very High |

| Scalability | Good | Excellent | Good | Limited | Excellent | Moderate |

| Starting Material Cost | Low | Low | Medium | Medium | Low | Medium |

| Purification Complexity | Medium | Low | Medium | Medium | High | Low |

Product Quality and Characterization

The quality of this compound produced by different methods can be assessed through various analytical techniques. Typical characterization data include:

- Melting point: 248-250°C

- ¹H NMR spectroscopy showing characteristic signals for the quinoline core (δ 8.0-8.7 ppm), butylphenyl protons (δ 7.2-7.5 ppm), and alkyl chain protons (δ 0.9-2.7 ppm)

- ¹³C NMR spectroscopy confirming the carboxylic acid carbon (δ ~167 ppm) and aromatic carbons

- High-resolution mass spectrometry matching the calculated exact mass

Optimization Strategies for Industrial Production

Scale-Up Considerations

For industrial-scale production of this compound, several factors must be considered:

- The modified Doebner reaction using heterogeneous catalysts offers significant advantages for scale-up due to simple product isolation and catalyst recycling

- The isatin multi-step approach, while longer, uses inexpensive reagents and well-established chemistry appropriate for large-scale manufacturing

- Heat and mass transfer limitations become significant at larger scales, necessitating careful engineering considerations

Process Parameters and Quality Control

Critical process parameters for ensuring consistent quality include:

- Reaction temperature control within ±2°C of the specified range

- Precise pH control during acidification steps

- Controlled addition rates for reagents

- Standardized purification protocols to ensure consistent purity

- Analytical testing at critical points in the synthesis

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the role of quinoline derivatives, including 2-(4-butylphenyl)quinoline-4-carboxylic acid, as potential inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer progression. Research indicates that modifications to the quinoline structure can enhance selectivity and potency against cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit SIRT3 activity, demonstrating promising results in reducing cell proliferation and inducing apoptosis in cancer cells .

Key Findings:

- SIRT3 Inhibition : Compounds similar to this compound have shown selective inhibition of SIRT3 over other sirtuins, which may lead to novel cancer therapies .

- Molecular Docking Studies : These studies suggest specific binding interactions between the compound and the SIRT3 active site, contributing to its inhibitory effects .

Antibacterial Properties

Quinoline derivatives are known for their antibacterial activities. Research has demonstrated that introducing aryl groups at specific positions on the quinoline ring can significantly enhance antibacterial efficacy. This compound has been evaluated for its activity against various bacterial strains, revealing notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antibacterial Activity Overview:

- Active Against : S. aureus, B. subtilis, and Escherichia coli.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or function, although exact mechanisms require further elucidation through structural activity relationship (SAR) studies .

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. Recent studies focused on synthesizing new analogs based on the quinoline structure aimed at inhibiting Mycobacterium tuberculosis. Some derivatives exhibited significant activity against this pathogen, suggesting that modifications to the quinoline framework can yield effective antitubercular agents .

Key Insights:

- Inhibition of DNA Gyrase : Certain derivatives have shown promising results by targeting DNA gyrase in M. tuberculosis, crucial for bacterial DNA replication and transcription .

- Lead Compounds : Compounds with specific modifications at the C-2 and C-6 positions of the quinoline ring have been identified as strong candidates for further development against tuberculosis .

Theranostic Applications

Quinoline-based compounds are being explored as theranostic agents—those that combine therapeutic and diagnostic capabilities. For example, radiolabeled quinoline derivatives have been developed for imaging tumors using positron emission tomography (PET). These compounds can provide both diagnostic imaging capabilities and targeted therapy for cancers .

Clinical Relevance:

- FAP-targeted Radiopharmaceuticals : Quinoline derivatives have been integrated into radiopharmaceuticals that target fibroblast activation protein (FAP), enhancing imaging contrast in tumor tissues while potentially delivering therapeutic agents directly to cancer cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Physicochemical Properties

The butyl group increases molecular weight and lipophilicity compared to halogens or methoxy groups, which may affect bioavailability and tissue distribution .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance antibacterial activity by stabilizing interactions with bacterial targets (e.g., DNA gyrase) .

- Alkyl Chains (e.g., Butyl): Improve lipid solubility and membrane permeability but may reduce solubility .

- Methoxy Groups: Increase polarity and solubility but may reduce potency due to decreased electrophilicity .

Biological Activity

2-(4-Butylphenyl)quinoline-4-carboxylic acid (BQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

BQCA is characterized by a quinoline core substituted with a butylphenyl group at the 2-position and a carboxylic acid group at the 4-position. This structure is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of BQCA is primarily attributed to its ability to interact with multiple molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, quinoline derivatives have been shown to exhibit:

- Antimicrobial Activity : BQCA has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms .

- Anticancer Properties : Studies indicate that BQCA can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest. It has shown promising results against various cancer cell lines, including those resistant to conventional therapies .

- Anti-inflammatory Effects : BQCA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities of BQCA based on recent studies:

Case Studies

- Antimicrobial Study : A series of experiments assessed the antimicrobial efficacy of BQCA against various pathogens. The results indicated that BQCA exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Research : In vitro studies demonstrated that BQCA induced apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway. These findings suggest that BQCA could serve as a lead compound for developing new anticancer therapies targeting resistant cancer types .

- Inflammation Model : In a murine model of inflammation, BQCA reduced edema and inflammatory cytokine levels significantly compared to controls, highlighting its potential use in treating inflammatory diseases .

Pharmacokinetics

Research indicates that BQCA possesses favorable pharmacokinetic properties, including good solubility and permeability, which enhance its bioavailability when administered orally. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling suggests a low toxicity profile at therapeutic doses.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Butylphenyl)quinoline-4-carboxylic acid?

The compound is typically synthesized via the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones in aqueous ethanol under reflux conditions . Alternatively, Suzuki-Miyaura cross-coupling can introduce the 4-butylphenyl group to the quinoline core using palladium catalysts and arylboronic acids . The choice of catalyst (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) significantly impacts yield, with optimization required to minimize byproducts like dehalogenated intermediates .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, studies on analogous quinoline-4-carboxylic acids reveal planar quinoline rings with dihedral angles <5° between the quinoline core and substituents . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), which influence crystallinity and stability . Complementary techniques include FT-IR (to confirm carboxylic acid C=O stretches at ~1700 cm⁻¹) and NMR (e.g., ¹³C NMR signals at ~165 ppm for the carboxyl group) .

Q. What are the primary biological activities associated with this compound?

Quinoline-4-carboxylic acid derivatives exhibit antimicrobial and anticancer activities. For instance, 2-(4-bromophenyl) analogs show MIC values of 4–8 µg/mL against Staphylococcus aureus via disruption of bacterial cell membranes . In cancer research, derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) demonstrate IC₅₀ values <10 µM against HeLa cells by inhibiting topoisomerase II . Structure-activity relationships (SAR) highlight the critical role of the 4-butylphenyl group in enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions often arise from substituent electronic effects or assay variability . For example, 2-(4-fluorophenyl) analogs may show higher cytotoxicity than 4-methoxyphenyl derivatives due to increased electron-withdrawing capacity enhancing target affinity . To address variability:

Q. What strategies optimize the reaction yield and purity of this compound?

Key strategies include:

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield by 15–20% .

- Purification : Use of silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water (1:1) to achieve >98% purity .

- Byproduct mitigation : Addition of scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) are critical. For example:

- DFT calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, explaining preferential binding to enzymes like kinases .

- MD simulations (e.g., GROMACS) model ligand-protein stability, revealing that the 4-butylphenyl group stabilizes hydrophobic pockets in β-tubulin over 100 ns trajectories .

- ADMET prediction tools (e.g., SwissADME) assess bioavailability, showing logP values ~3.5 for optimal membrane permeability .

Methodological Considerations

Q. How should researchers handle discrepancies in thermal stability data during TGA analysis?

Discrepancies may stem from crystallinity variations or degradation pathways . To mitigate:

- Compare DSC curves to identify polymorphic forms (e.g., melting points ±5°C indicate different crystal packing) .

- Conduct isothermal TGA at 200°C for 2 hours to assess decomposition kinetics under controlled conditions .

Q. What in vitro models are suitable for evaluating the compound’s anticancer efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.